1-Propanesulfonic acid, 3-amino-2-hydroxy-
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Overview
Description
1-Propanesulfonic acid, 3-amino-2-hydroxy- is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it an important subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, 3-amino-2-hydroxy- can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as water or an alcohol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-propanesulfonic acid, 3-amino-2-hydroxy- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Propanesulfonic acid, 3-amino-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Propanesulfonic acid, 3-amino-2-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in biochemical pathways and as a buffer in biological experiments.
Industry: It is used in the production of various chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-propanesulfonic acid, 3-amino-2-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a neurotransmitter analog, modulating the activity of certain receptors and enzymes. Its effects are mediated through binding to these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
3-Amino-1-propanesulfonic acid: Known for its use as a gabamimetic agent, evoking neurological responses similar to those elicited by γ-aminobutyric acid (GABA).
3-Chloro-2-hydroxy-1-propanesulfonic acid: Used in the preparation of negatively charged probe particles and surface-derivatized microcrystalline cellulose.
Uniqueness: 1-Propanesulfonic acid, 3-amino-2-hydroxy- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-amino-2-hydroxypropane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S/c4-1-3(5)2-9(6,7)8/h3,5H,1-2,4H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVKOCJZTCLEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412411 |
Source
|
Record name | 1-Propanesulfonic acid, 3-amino-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90412411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-33-4 |
Source
|
Record name | 1-Propanesulfonic acid, 3-amino-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90412411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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